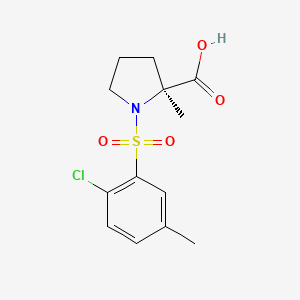
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid acts as a competitive antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in calcium influx and the release of neurotransmitters such as glutamate, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
Studies have shown that (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can modulate various physiological and pathological processes by blocking mGluR1 activity. For example, (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been shown to reduce seizure activity in animal models of epilepsy, improve motor function in animal models of Parkinson's disease, and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research is its selectivity for mGluR1, which allows for specific modulation of this receptor without affecting other receptors. However, one limitation of using (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective modulation of mGluR1 activity.
Future Directions
There are several future directions for the use of (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid in scientific research. One area of interest is the investigation of the potential therapeutic effects of mGluR1 antagonists in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR1 antagonists for improved modulation of mGluR1 activity.
Synthesis Methods
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-methylphenylsulfonyl chloride with 2-methylpyrrolidine to form the corresponding sulfonamide. This is followed by a coupling reaction with (S)-2-chloropropionic acid and subsequent esterification with ethanol to yield (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid.
Scientific Research Applications
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used extensively in scientific research to investigate the role of mGluR1 in various physiological and pathological processes. For example, studies have shown that mGluR1 activation is involved in the pathogenesis of various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. (2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid has been used to block mGluR1 activity and investigate the potential therapeutic effects of mGluR1 antagonists in these diseases.
properties
IUPAC Name |
(2S)-1-(2-chloro-5-methylphenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-4-5-10(14)11(8-9)20(18,19)15-7-3-6-13(15,2)12(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,16,17)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVPPLRVZMTHJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCC[C@@]2(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7aS)-2-(2-tert-butylpyrimidin-5-yl)-6,6-difluoro-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7449814.png)
![(8-ethyl-3,4-dihydro-2H-quinolin-1-yl)-[5-(1-methylpyrazol-3-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B7449817.png)
![1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]-N,N-dimethyltriazole-4-carboxamide](/img/structure/B7449822.png)
![3-(hydroxymethyl)-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carboxamide](/img/structure/B7449831.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7449836.png)
![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)
![4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carbonyl]-1,2,5,6,7,8-hexahydroquinolin-2-one](/img/structure/B7449873.png)
![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)